molecular formula C7H8N2O2 B12413006 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3

Cat. No.: B12413006
M. Wt: 155.17 g/mol
InChI Key: KTLRWTOPTKGYQY-FIBGUPNXSA-N
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Description

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is a deuterated analog of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. It belongs to the class of 4-pyridones, characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 typically involves the deuteration of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamideOne common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and techniques to ensure high purity and yield. The process often requires stringent quality control measures to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.

Scientific Research Applications

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The deuterium atoms in the molecule may also influence its reactivity and stability, leading to unique effects compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable in research applications where isotopic labeling is required to trace molecular pathways and study reaction mechanisms.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3

InChI Key

KTLRWTOPTKGYQY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)N

Origin of Product

United States

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